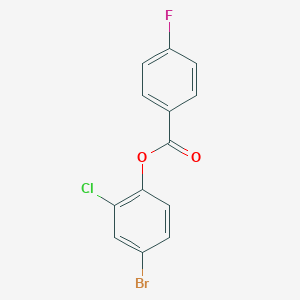

4-Bromo-2-chlorophenyl 4-fluorobenzoate

Description

4-Bromo-2-chlorophenyl 4-fluorobenzoate is a halogenated aromatic ester characterized by a 4-fluorobenzoate moiety esterified to a 4-bromo-2-chlorophenyl group. This compound is structurally related to agrochemicals and pharmaceutical intermediates, particularly organophosphate pesticides such as profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) and sulprofos (O-(4-bromo-2-chlorophenyl) O-ethyl phosphorodithioate) . The compound’s degradation metabolites include 4-bromo-2-chlorophenol (BCP) and phosphate derivatives, as observed in pesticide metabolism studies .

Properties

Molecular Formula |

C13H7BrClFO2 |

|---|---|

Molecular Weight |

329.55 g/mol |

IUPAC Name |

(4-bromo-2-chlorophenyl) 4-fluorobenzoate |

InChI |

InChI=1S/C13H7BrClFO2/c14-9-3-6-12(11(15)7-9)18-13(17)8-1-4-10(16)5-2-8/h1-7H |

InChI Key |

GLGQCDPFPPDLSA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Cl)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoate Esters

(a) Methyl 4-Bromo-2-fluorobenzoate (CAS 179232-29-2)

- Molecular Weight : 233.46 g/mol

- Substituents : Methyl ester at C1, Br at C4, F at C2 on the benzoate ring.

- Key Differences : The absence of the 4-bromo-2-chlorophenyl group reduces steric bulk compared to the target compound. This may enhance volatility but decrease thermal stability .

(b) 4-Fluorobenzoate Salts (e.g., 4-Fluorobenzoate of N-(4-Fluorophenyl)piperazine)

- Crystal Structure: Forms monohydrates with distinct unit cell angles (inter-axial angles >90° vs. <90° in 4-chloro-/4-bromobenzoate analogs).

- Stability : The 4-fluorobenzoate group exhibits lower enzymatic degradation resistance compared to 4-chloro or 4-bromo analogs due to weaker C-F bond strength .

Halogenated Phenyl Derivatives

(a) 4-Bromo-2-Chlorophenol (BCP)

- Molecular Weight : 207.45 g/mol

- Role : A common metabolite of 4-bromo-2-chlorophenyl-containing pesticides.

- Comparison : BCP lacks the ester linkage and 4-fluorobenzoate group, making it more polar and prone to sulfation or glucuronidation .

(b) 5-Bromo-2-Chlorobenzoic Acid

Organophosphate Pesticide Analogs

Research Findings and Functional Insights

Thermal and Chemical Stability

- Pyrolysis Behavior: Halogenated aromatics like 4-bromo-2-chlorophenyl derivatives decompose at ~300–400°C, releasing HBr and HCl. The 4-fluorobenzoate moiety may reduce char formation compared to non-fluorinated analogs .

- Enzymatic Degradation : 4-Fluorobenzoate dehalogenases catalyze defluorination of the benzoate group, yielding 4-hydroxybenzoate. However, the 4-bromo-2-chlorophenyl group resists microbial breakdown, leading to persistent metabolites like BCP .

Crystallographic and Conformational Studies

- Crystal Packing : The target compound’s steric bulk from Br/Cl substituents likely disrupts isostructural packing observed in simpler 4-halobenzoates (e.g., 4-fluorobenzoate salts with N-(4-fluorophenyl)piperazine) .

- Conformational Flexibility : Unsaturated side chains in related fluorophenylalkyl pyrimidines enhance bioactivity by enabling optimal alignment with target enzymes .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Key Substituents |

|---|---|---|---|---|

| 4-Bromo-2-ClPh 4-F-benzoate | 329.56* | Not reported | ~3.8 | Br (C4), Cl (C2), F (C4) |

| Methyl 4-Bromo-2-F-benzoate | 233.46 | 45–50 | 2.9 | Br (C4), F (C2), COOCH3 |

| 5-Bromo-2-Cl-benzoic acid | 235.45 | 180–182 | 2.1 | Br (C5), Cl (C2), COOH |

| 4-Bromo-2-Cl-phenylboronic acid | 235.27 | 135–140 | 2.5 | Br (C4), Cl (C2), B(OH)2 |

*Calculated based on substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.